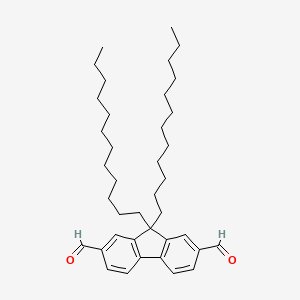
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Descripción general
Descripción
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde is a useful research compound. Its molecular formula is C39H58O2 and its molecular weight is 558.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs) : Novel fluorene-based oligomers, including those related to 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde, have been found to improve thermal stability and ease processing in OLEDs, potentially useful in layered devices (Kimura et al., 2007).
Nanoparticle Assembly : Gold nanoparticles stabilized by fluorenyl thiols, related to the chemical , can form bridged structures and self-assemble into parallel lines, indicating potential applications in optical devices and electronics (Quintiliani et al., 2014).
Data Storage and Imaging : Photochromic polymer composites with diarylethene and fluorene derivatives show potential for storing 3D optical data in a two-photon mode, opening avenues for advanced data storage and imaging applications (Corredor et al., 2007).
Photoluminescence and Charge Transfer : Oligo(9,9-didodecylfluorene-bis-sulphurdiimide) demonstrates potential as a stable, solution-processable conjugated oligomer suitable for photoluminescence quenching and photoinduced charge transfer in composites (Wang et al., 2011).
Dye-Sensitized Solar Cells : Organic dyes containing fluorene, decorated with imidazole units, show moderate efficiency in dye-sensitized solar cells, particularly with high open-circuit voltage in nanocrystalline TiO2-based devices (Kumar et al., 2014).
Synthesis and Material Properties : Research has developed green, practical methods for the synthesis of useful 9-monoalkylated fluorenes using aldehydes or ketones, allowing fine-tuning of fluorene monomers for function-oriented polyfluorenes, which is closely related to the manipulation and application of 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde (Chen et al., 2017).
Propiedades
IUPAC Name |
9,9-didodecylfluorene-2,7-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O2/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)37-29-33(31-40)23-25-35(37)36-26-24-34(32-41)30-38(36)39/h23-26,29-32H,3-22,27-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNANZGMVKTUUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



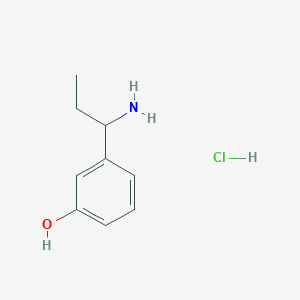

![4-Ethyl-11-methyl-10-oxa-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-12-carboxylic acid;hydrochloride](/img/structure/B8146758.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8146770.png)
![Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146775.png)



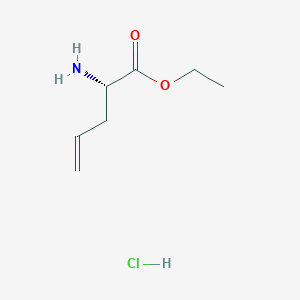
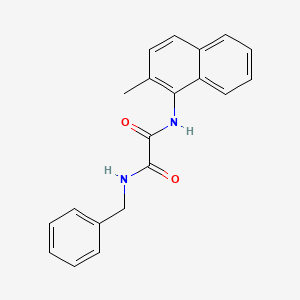
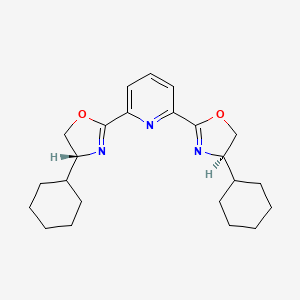
![Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride](/img/structure/B8146811.png)
![(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B8146820.png)